

12-Deoxy Roxithromycin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **12-Deoxy Roxithromycin**, a known impurity of the macrolide antibiotic Roxithromycin. This document compiles essential physicochemical data, analytical methodologies, and insights into its formation, catering to the needs of researchers, scientists, and professionals in drug development and quality control.

Core Compound Information

12-Deoxy Roxithromycin, identified as a related substance in Roxithromycin pharmacopeial monographs, is crucial for the purity profiling and quality assessment of the parent drug.[1][2][3] Its presence and control are critical aspects of regulatory compliance in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of **12-Deoxy Roxithromycin** is presented in the table below.



Property	Value	Reference
CAS Number	425365-65-7	[1]
Molecular Weight	821.05 g/mol	[1]
Molecular Formula	C41H76N2O14	[1]
Synonyms	(9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin, Roxithromycin EP Impurity H	[1]

Formation and Synthesis

12-Deoxy Roxithromycin is primarily formed as a degradation product of Roxithromycin.[4] Forced degradation studies indicate that Roxithromycin can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress, leading to the formation of several impurities.[5][6][7][8][9]

While specific synthetic pathways for the intentional production of **12-Deoxy Roxithromycin** are not extensively published, its formation can be understood in the context of Roxithromycin's degradation. The "12-Deoxy" nomenclature suggests the loss of a hydroxyl group at the 12th position of the erythromycin backbone.

A patented method for the preparation of a related Roxithromycin impurity provides a general approach that could potentially be adapted. This involves the reaction of erythromycin A-9 oxime with methylchloromethyl ether in a reaction solvent with the addition of an alkali. The reaction is carried out at a low temperature, and the pH is adjusted to 6-7 after the reaction terminates. The crude product is then purified through recrystallization.

Analytical Methodologies

The detection and quantification of **12-Deoxy Roxithromycin** as an impurity in Roxithromycin are typically performed using High-Performance Liquid Chromatography (HPLC). Several validated HPLC methods have been developed for the analysis of Roxithromycin and its impurities.



Representative HPLC Method Parameters

Parameter	Condition	
Column	X'terra RP18 (250 x 4.6 mm, 5 μm)	
Mobile Phase	Potassium dihydrogen orthophosphate buffer (pH 3) : Acetonitrile (30:70 v/v)	
Flow Rate	1.0 mL/min	
Detection	UV at 212 nm	
Injection Volume	20 μL	
Column Temperature	Ambient	

This method has been validated according to ICH guidelines and is suitable for the routine quality control analysis of Roxithromycin.[10][11]

Experimental Protocols Forced Degradation Study of Roxithromycin

This protocol is designed to intentionally degrade Roxithromycin to study the formation of impurities, including **12-Deoxy Roxithromycin**.

1. Acid Degradation:

- Dissolve a known concentration of Roxithromycin in a suitable solvent (e.g., methanol).
- Add 0.1 M hydrochloric acid.
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Neutralize the solution with 0.1 M sodium hydroxide.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Degradation:

• Dissolve a known concentration of Roxithromycin in a suitable solvent.



- Add 0.1 M sodium hydroxide.
- Keep the solution at room temperature for a specified period.
- Neutralize the solution with 0.1 M hydrochloric acid.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
- 3. Oxidative Degradation:
- Dissolve a known concentration of Roxithromycin in a suitable solvent.
- Add a solution of hydrogen peroxide (e.g., 3%).
- Keep the solution at room temperature for a specified period.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
- 4. Thermal Degradation:
- Place a solid sample of Roxithromycin in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration.
- Dissolve the sample in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
- 5. Photolytic Degradation:
- Expose a solution of Roxithromycin to UV light (e.g., 254 nm) for a specified duration.
- Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

HPLC Analysis of Roxithromycin and its Impurities

- 1. Sample Preparation:
- Accurately weigh and dissolve the Roxithromycin sample (or the sample from the forced degradation study) in the mobile phase to obtain a known concentration.



- 2. Chromatographic Conditions:
- Utilize the HPLC parameters outlined in the "Representative HPLC Method Parameters" table.
- 3. Analysis:
- Inject the prepared sample into the HPLC system.
- Monitor the chromatogram for the elution of Roxithromycin and its impurities. The retention time for each impurity, including 12-Deoxy Roxithromycin (Impurity H), will be specific to the method.
- Quantify the impurities based on their peak areas relative to the Roxithromycin peak area or a reference standard.

Logical Workflow

The following diagram illustrates a typical workflow for the analysis of Roxithromycin and the identification of its impurities.



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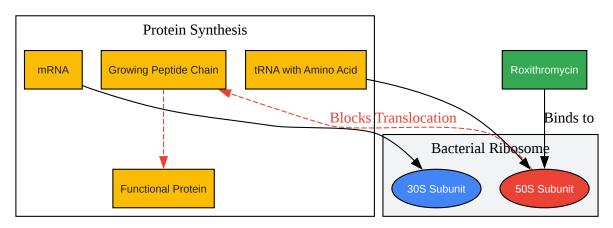
Workflow for Roxithromycin Impurity Analysis.



Mechanism of Action of Parent Compound: Roxithromycin

While specific biological activity data for **12-Deoxy Roxithromycin** is not readily available, understanding the mechanism of action of the parent compound, Roxithromycin, provides a valuable context. Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth. This action is primarily bacteriostatic but can be bactericidal at higher concentrations.

The following diagram illustrates the general mechanism of action of macrolide antibiotics like Roxithromycin.



Mechanism of Roxithromycin Action

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Inhibition of Bacterial Protein Synthesis by Roxithromycin.

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- To cite this document: BenchChem. [12-Deoxy Roxithromycin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15351447#12-deoxy-roxithromycin-cas-number-and-molecular-weight]

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